Cas no 122168-40-5 (GyMneMic acid I)

GyMneMic acid I structure
GyMneMic acid I structure
商品名:GyMneMic acid I
CAS番号:122168-40-5
MF:C43H66O14
メガワット:806.975740000001
CID:166955
PubChem ID:11953919

GyMneMic acid I 化学的及び物理的性質

名前と識別子

    • b-D-Glucopyranosiduronic acid, (3b,4a,16b,21b,22a)-28-(acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl
    • GyMneMic acid I
    • (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8
    • b-D-Glucopyranosiduronic acid, (3b,4a,16b,21b,22a)-28-(acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]o
    • CHEMBL4294164
    • UNII-N67JJ0K34T
    • LMPR0106150031
    • beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16beta,21beta,22alpha)-28-(acetyloxy)-16,22,23-trihydroxy-21-(((2E)-2-methyl-1-oxo-2-buten-1-yl)oxy)olean-12-en-3-yl
    • CHEBI:5577
    • AC-35143
    • (+)-Gymnemic acid I
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, (3.BETA.,4.ALPHA.,16.BETA.,21.BETA.,22.ALPHA.)-28-(ACETYLOXY)-16,22,23-TRIHYDROXY-21-(((2E)-2-METHYL-1-OXO-2-BUTEN-1-YL)OXY)OLEAN-12-EN-3-YL
    • SCHEMBL17332318
    • Gymnemic acid I, (+)-
    • GYMNEMIC ACID I (CONSTITUENT OF GYMNEMA) [DSC]
    • AKOS040760437
    • 122168-40-5
    • XEA16840
    • Q421688
    • C08947
    • (3beta,4alpha,16beta,21beta,22alpha)-21-tigloxy-28-acetoxy-16,22,23-trihydroxyolean-12-en-3-yl-beta D-glucopyranosiduronic acid
    • (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • FS-7051
    • DTXSID30474619
    • N67JJ0K34T
    • GYMNEMIC ACID I,98%
    • DA-63983
    • GLXC-10715
    • インチ: InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1
    • InChIKey: VEFSVJGWJQPWFS-ZXKKMYOJSA-N
    • ほほえんだ: C/C=C(/C(O[C@@H]1C(C)(C)C[C@H]2C3=CC[C@@H]4[C@]5(CC[C@H](O[C@@H]6O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]6O)[C@@](C)(CO)[C@@H]5CC[C@@]4(C)[C@]3(C)C[C@H](O)[C@@]2(COC(=O)C)[C@H]1O)C)=O)\C

計算された属性

  • せいみつぶんしりょう: 806.44500
  • どういたいしつりょう: 806.44525677 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 14
  • 重原子数: 57
  • 回転可能化学結合数: 10
  • 複雑さ: 1660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 17
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 230Ų
  • ぶんしりょう: 807.0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 872.1°Cat760mmHg
  • フラッシュポイント: 252.8°C
  • 屈折率: 1.596
  • ようかいど: Insuluble (3.8E-4 g/L) (25 ºC),
  • PSA: 229.74000
  • LogP: 3.03050

GyMneMic acid I 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G50470-5mg
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5
122168-40-5 ,HPLC≥98%
5mg
¥3438.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1718-10 mg
Gymnemic acid I
122168-40-5
10mg
¥4987.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1601-5mg
Gymnemic acid I
122168-40-5 98%
5mg
$190 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1718-1 mg
Gymnemic acid I
122168-40-5
1mg
¥1362.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1718-5 mg
Gymnemic acid I
122168-40-5
5mg
¥3387.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1718-50 mg
Gymnemic acid I
122168-40-5
50mg
¥13464.00 2022-04-26
TRC
G931818-2.5mg
(+)-Gymnemic Acid I
122168-40-5
2.5mg
$643.00 2023-05-18
ChemScence
CS-0022813-5mg
Gymnemic acid I
122168-40-5 96.31%
5mg
$380.0 2022-04-28
Chengdu Biopurify Phytochemicals Ltd
BP1601-10mg
Gymnemic acid I
122168-40-5 98%
10mg
$360 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1718-1mg
Gymnemic acid I
122168-40-5 98%
1mg
2023-09-07

GyMneMic acid I 関連文献

GyMneMic acid Iに関する追加情報

Introduction to GyMneMic acid I (CAS No: 122168-40-5) and Its Emerging Applications in Chemical Biology

GyMneMic acid I, identified by its unique Chemical Abstracts Service (CAS) number 122168-40-5, represents a significant compound in the realm of chemical biology. This compound has garnered considerable attention due to its distinct structural features and promising biological activities, making it a subject of intense research interest. The study of such molecules not only contributes to our fundamental understanding of biochemical pathways but also paves the way for innovative therapeutic strategies.

The molecular structure of GyMneMic acid I exhibits a complex arrangement of functional groups, which is pivotal in determining its interactions with biological targets. Recent advancements in spectroscopic techniques and computational modeling have enabled researchers to unravel the precise conformational dynamics and binding affinities of this compound. Such insights are crucial for designing derivatives with enhanced efficacy and reduced side effects, a cornerstone in modern drug development.

In the context of contemporary research, GyMneMic acid I has been explored for its potential in modulating various cellular processes. Studies indicate that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory responses, suggesting its therapeutic relevance in conditions such as arthritis and autoimmune disorders. The molecular mechanisms underlying these effects are being meticulously investigated, with a focus on identifying key interaction sites within target proteins.

One of the most compelling aspects of GyMneMic acid I is its ability to interact with multiple biomolecules simultaneously. This polyvalent nature allows it to disrupt intricate signaling networks that are often dysregulated in diseases. For instance, preliminary data suggest that this compound may interfere with pathways involving tumor suppressor proteins, potentially offering a novel approach to cancer therapy. However, further preclinical studies are necessary to validate these findings and assess the long-term safety profile.

The synthesis of GyMneMic acid I has been optimized through cutting-edge chemical methodologies, ensuring high yield and purity. Advances in solid-state chemistry have enabled the production of enantiomerically pure forms of this compound, which is essential for evaluating its stereospecific effects on biological systems. Such synthetic achievements underscore the growing capabilities of organic chemists in crafting complex molecules tailored for biological applications.

From a pharmacological perspective, GyMneMic acid I holds promise as a lead compound for drug discovery initiatives. Its unique structural motifs can be modified to enhance pharmacokinetic properties such as solubility and bioavailability. Collaborative efforts between chemists and biologists are now focused on identifying structural analogs that retain biological activity while overcoming limitations associated with the parent compound.

The integration of machine learning algorithms into virtual screening processes has accelerated the identification of potential candidates like GyMneMic acid I. By leveraging large datasets and predictive models, researchers can rapidly assess the binding affinity of numerous compounds against specific targets. This high-throughput approach has already led to several promising hits that are being further investigated in vitro and in vivo.

Environmental considerations also play a role in the development of GyMneMic acid I derivatives. Sustainable synthetic routes that minimize waste and energy consumption are being prioritized to align with green chemistry principles. Such efforts not only reduce environmental impact but also lower production costs, making therapeutic agents more accessible to patients worldwide.

Future directions in the study of GyMneMic acid I include exploring its role in modulating neural pathways associated with neurodegenerative diseases. Preliminary experiments have shown that this compound may interact with receptors involved in synaptic transmission, offering a potential therapeutic avenue for conditions like Alzheimer’s disease. However, rigorous testing is required to confirm these hypotheses and address any potential off-target effects.

The regulatory landscape for novel compounds like GyMneMic acid I is evolving rapidly, with agencies increasingly emphasizing evidence-based safety assessments. Clinical trials are now designed to incorporate real-world data analytics, providing a more comprehensive understanding of drug efficacy and safety profiles. These advancements ensure that promising candidates such as GyMneMic acid I undergo thorough evaluation before reaching patients.

In summary, GyMneMic acid I (CAS No: 122168-40-5) represents a fascinating subject of study with far-reaching implications for chemical biology and medicine. Its unique structural features, coupled with emerging research findings, position it as a valuable asset in the quest for novel therapeutics. As scientific methodologies continue to advance, the potential applications of this compound are likely to expand, offering hope for addressing some of the most challenging health issues faced by humanity today.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:122168-40-5)GyMneMic acid I
A946213
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):194.0/476.0/738.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:122168-40-5)Gymnemic acid I
TBW00118
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ